3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves the reaction of 6-methylbenzo[d]thiazol-2(3H)-amine with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) for several hours .
Chemical Reactions Analysis
3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, it can interfere with the synthesis of nucleic acids and proteins in microbial cells, resulting in their inhibition and death .
Comparison with Similar Compounds
3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is unique compared to other benzothiazole derivatives due to its specific substituents and their effects on its biological activity. Similar compounds include:
6-methylbenzo[d]thiazol-2(3H)-amine: A precursor in the synthesis of the target compound.
Benzothiazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-(2-hydroxyethyl)benzothiazole: Used in the synthesis of dyes and pigments.
These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-3-15-7-6-14-10-5-4-9(2)8-11(10)16-12(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,8,13H,3,6-7H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYUDGKEFOTBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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